molecular formula C11H17N5 B11739510 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11739510
M. Wt: 219.29 g/mol
InChI Key: QXXXTEZMAQQVIE-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with methyl groups, and connected via a methylene bridge. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Halides, alkylating agents; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dimethyl-1H-pyrazole-5-carbaldehyde
  • 1,5-dimethyl-1H-pyrazol-4-amine
  • Hydrazine-coupled pyrazoles

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected via a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-8-5-13-16(4)11(8)7-12-10-6-14-15(3)9(10)2/h5-6,12H,7H2,1-4H3

InChI Key

QXXXTEZMAQQVIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=C(N(N=C2)C)C

Origin of Product

United States

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